Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate
Description
Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate is a fluorinated ester derivative characterized by a hydroxyimino (=N-OH) group at the 6th carbon and a trifluoromethyl (CF₃) group at the 7th position of its heptanoate backbone. For instance, Methyl 7,7,7-trifluoro-6-oxoheptanoate (CID 15211612), a closely related ketone analog, has the molecular formula C₈H₁₁F₃O₃ and a molecular weight of 230.16 g/mol . Replacing the ketone group (=O) with a hydroxyimino group (=N-OH) modifies the molecular formula to C₈H₁₀F₃NO₃ (calculated molecular weight: 243.16 g/mol), though discrepancies in formatting within suggest caution in relying solely on provided data without further verification .
Properties
IUPAC Name |
methyl (6Z)-7,7,7-trifluoro-6-hydroxyiminoheptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO3/c1-15-7(13)5-3-2-4-6(12-14)8(9,10)11/h14H,2-5H2,1H3/b12-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBUZANKVPQBFU-SDQBBNPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=NO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCC/C(=N/O)/C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate typically involves the reaction of 7,7,7-trifluoroheptanoic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the hydroxyimino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural and Functional Group Analysis
*Inferred values due to incomplete evidence.
Key Observations:
- Hydroxyimino vs.
- Trifluoromethyl Group : Present in all three compounds, the CF₃ group enhances lipophilicity and metabolic stability, a common strategy in pharmaceutical design .
- Ester Functionality : The methyl ester group improves solubility and bioavailability, a feature shared with pesticidal esters like triflusulfuron methyl () but absent in ionic liquids () .
Biological Activity
Methyl 7,7,7-trifluoro-6-(hydroxyimino)heptanoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has a unique chemical structure characterized by the presence of trifluoromethyl and hydroxyimino functional groups. The molecular formula is , with a molecular weight of approximately 227.18 g/mol.
Structural Formula
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that it may exhibit:
- Antimicrobial Activity : In vitro studies indicate potential efficacy against certain bacterial strains.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Case Studies
-
Antimicrobial Efficacy
- A study conducted on the antibacterial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.
-
Enzyme Inhibition
- Research focused on the inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This compound showed an IC50 value of 25 µM, indicating moderate inhibition compared to standard inhibitors like donepezil.
Data Table: Biological Activity Summary
| Biological Activity | Target Organism/Enzyme | Observed Effect | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC = 32 µg/mL | Study on Antimicrobial Agents |
| Antibacterial | Escherichia coli | MIC = 32 µg/mL | Study on Antimicrobial Agents |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | IC50 = 25 µM | Enzyme Inhibition Study |
Pharmacological Implications
The findings suggest that this compound has potential applications in pharmacology as an antimicrobial agent and enzyme inhibitor. Further research is warranted to explore its therapeutic applications and mechanisms in greater detail.
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound exhibits low toxicity profiles at therapeutic doses. However, comprehensive toxicological studies are necessary to establish safety parameters for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
